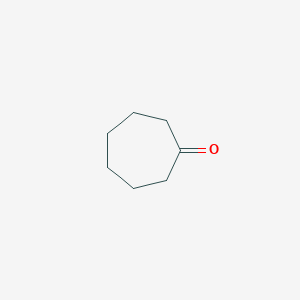

Cycloheptanone

Description

Propriétés

IUPAC Name |

cycloheptanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZMOTZOONQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060113 | |

| Record name | Cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a peppermint odor; [Hawley] | |

| Record name | Cycloheptanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178.5-179.5 @ 760 MM HG | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9508 @ 20 °C/4 °C | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

502-42-1 | |

| Record name | Cycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH80295937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanone, also known by its common name suberone, is a seven-membered cyclic ketone with the molecular formula C₇H₁₂O.[1][2] As a versatile building block in organic synthesis, it serves as a key intermediate in the production of various pharmaceuticals, fragrances, and polymers.[2] Its utility stems from the reactivity of the carbonyl group and the conformational flexibility of the seven-membered ring. This guide provides a comprehensive technical overview of the chemical structure and bonding of this compound, incorporating detailed spectroscopic data, experimental protocols, and visualizations of relevant chemical transformations.

Chemical Structure and Identification

This compound is a colorless liquid with a characteristic peppermint-like odor.[3] Its fundamental identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Suberone, Ketocycloheptane | [1][2] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| CAS Number | 502-42-1 | [1] |

Molecular Geometry and Bonding

The seven-membered ring of this compound is not planar. To minimize angle and torsional strain, it adopts a puckered conformation. Computational studies and spectroscopic evidence suggest that the most stable conformation is the twist-chair .

Due to the lack of a publicly available experimental crystal structure for this compound, the precise bond lengths, bond angles, and dihedral angles presented below are derived from computational chemistry databases. These values provide a reliable model of the molecule's geometry in the gas phase.

Table 2.1: Computed Geometric Parameters of this compound (Twist-Chair Conformation)

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-C (average) | 1.537 | |

| C-H (average) | 1.104 | |

| Bond Angles (°) | ||

| C-C-C (average) | 115.8 | |

| O=C-C (average) | 122.1 | |

| H-C-H (average) | 107.5 | |

| Selected Dihedral Angles (°) | ||

| C-C-C-C | 55.4 | |

| O=C-C-C | -153.2 |

Note: These values are based on computational models and may vary slightly from experimental values.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of this compound. The following sections detail the key features observed in its 1H NMR, 13C NMR, IR, and mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry and rapid conformational changes at room temperature, which average the signals.

Table 3.1.1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | Multiplet | 4H | α-protons (CH₂) adjacent to C=O |

| ~1.70 | Multiplet | 8H | β, γ, and δ-protons (CH₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3.2.1: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~214 | C=O (carbonyl carbon) |

| ~44 | α-carbons (CH₂) |

| ~30 | β-carbons (CH₂) |

| ~24 | γ, δ-carbons (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3.3.1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (aliphatic) |

| ~2855 | Strong | C-H stretch (aliphatic) |

| ~1705 | Very Strong | C=O stretch (ketone) |

| ~1460 | Medium | CH₂ bend (scissoring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 3.4.1: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 43 | [M]⁺ (Molecular Ion) |

| 84 | 32 | [M - C₂H₄]⁺ |

| 68 | 100 | [M - C₃H₈]⁺ or [C₅H₈O]⁺ |

| 55 | 95 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 41 | 89 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Ring Expansion of Cyclohexanone with Diazomethane

This method provides a convenient route for the synthesis of this compound from a readily available starting material. Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve cyclohexanone (1.0 eq) in diethyl ether.

-

Reaction: Cool the cyclohexanone solution to 0 °C in an ice bath. Slowly add the ethereal solution of diazomethane (1.1 eq) dropwise to the stirred solution over 1-2 hours.

-

Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Slowly add glacial acetic acid to quench the excess diazomethane until the yellow color disappears and nitrogen evolution ceases.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Protocol (Neat Liquid):

-

Sample Preparation: Place one or two drops of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Spectrum Acquisition: Place the assembled salt plates into the sample holder of the IR spectrometer.

-

Background and Sample Scans: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Signaling Pathways and Experimental Workflows

This compound is a valuable precursor in various synthetic pathways. The following diagrams, generated using the DOT language, illustrate two key transformations involving this compound.

Intramolecular Aldol Condensation for this compound Ring Formation

The intramolecular aldol condensation of a dicarbonyl compound is a powerful method for the synthesis of cyclic ketones. The following workflow illustrates the formation of a substituted this compound from 2,8-nonanedione.

Caption: Intramolecular aldol condensation of 2,8-nonanedione.

Synthesis of Bencyclane from this compound

Bencyclane is a vasodilator and spasmolytic agent. Its synthesis utilizes this compound as a key starting material.[6]

Caption: Synthesis of Bencyclane from this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanone, also known as suberone, is a seven-membered cyclic ketone with the chemical formula C₇H₁₂O.[1][2] It is a colorless to pale yellow, volatile liquid with a characteristic camphor- or peppermint-like odor.[2][3] This versatile compound serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various therapeutic agents.[4][5] Its unique seven-membered ring structure imparts specific conformational and reactivity characteristics that are of significant interest in medicinal chemistry and material science. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its key transformations.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molar Mass | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Camphor- or peppermint-like | [2][3] |

| Density | 0.951 g/mL at 25 °C | [6] |

| Boiling Point | 179 °C | [6] |

| Melting Point | -28 °C | |

| Flash Point | 56 °C (133 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.461 | [6] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [1][2] |

Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1705 cm⁻¹ | [7][8] |

| ¹H NMR Spectroscopy | Multiplet at ~2.49 ppm (4H, α-protons), Multiplet at ~1.5-1.9 ppm (8H, other ring protons) | [9][10] |

| ¹³C NMR Spectroscopy | Carbonyl carbon at ~214 ppm, α-carbons at ~44 ppm, other ring carbons at ~30, 28, and 24 ppm | [5][11] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 112. Key fragments at m/z 84, 68, 55. | [12][13] |

Chemical Synthesis and Reactions

This compound can be synthesized through various methods, including ring expansion of cyclohexanone and cyclization of suberic acid derivatives. It undergoes a range of chemical reactions typical of ketones, which are fundamental to its utility in organic synthesis.

Synthesis via Ring Expansion of Cyclohexanone

A common laboratory-scale synthesis involves the Tiffeneau-Demjanov ring expansion of cyclohexanone using diazomethane.[1][14]

Caption: Synthesis of this compound via Ring Expansion.

This protocol is adapted from established procedures for diazomethane reactions.

-

Preparation of Diazomethane Solution: A solution of diazomethane in ether is prepared from a suitable precursor (e.g., Diazald®) following standard, well-established safety protocols. Caution: Diazomethane is toxic and explosive. All operations should be conducted in a fume hood with appropriate safety shielding.

-

Reaction: To a cooled (0 °C) solution of cyclohexanone (1.0 eq) in ether, the ethereal solution of diazomethane is added portion-wise with gentle stirring. The reaction is allowed to warm to room temperature and stirred until the yellow color of diazomethane disappears, indicating its consumption.

-

Work-up and Purification: The reaction mixture is carefully concentrated under reduced pressure to remove the ether solvent. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[2][15]

Key Chemical Reactions

This compound can be oxidatively cleaved to form pimelic acid, a valuable dicarboxylic acid used in the synthesis of polymers and fragrances.[16]

References

- 1. homework.study.com [homework.study.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound(502-42-1) IR Spectrum [chemicalbook.com]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. This compound(502-42-1) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. This compound(502-42-1) 13C NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. Solved Can you fill in the the tables for the mass | Chegg.com [chegg.com]

- 14. brainly.com [brainly.com]

- 15. Purification [chem.rochester.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Cycloheptanone: A Technical Guide

Introduction

Cycloheptanone (C7H12O), also known as suberone, is a cyclic ketone with a seven-membered ring. It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | t | 4H | α-CH₂ |

| ~1.75 | m | 4H | β-CH₂ |

| ~1.55 | m | 4H | γ-CH₂ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data is approximate based on typical values and spectral images.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 215.1 | C=O |

| 43.9 | α-CH₂ |

| 30.5 | β-CH₂ |

| 24.3 | γ-CH₂ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1705 | Strong, Sharp | C=O stretch (ketone) |

| ~1460 | Medium | CH₂ bend |

Sample Preparation: Neat liquid film.[3] The carbonyl (C=O) stretching frequency is a key diagnostic peak for ketones. The position of this peak can be influenced by ring strain; for this compound, it appears in the typical range for a cyclic ketone.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Major Mass Spectral Fragments for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 112 | 44.2 | [M]⁺ (Molecular Ion) |

| 84 | 38.4 | [M - C₂H₄]⁺ |

| 68 | 100.0 | [M - C₂H₄O]⁺ or [C₅H₈]⁺ |

| 55 | 78.1 | [C₄H₇]⁺ |

| 41 | 74.7 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[5][6][7] The molecular ion peak at m/z 112 confirms the molecular weight of this compound (112.17 g/mol ).[5][8][9] The base peak at m/z 68 is a prominent fragment.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in a laboratory setting.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[10][11]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.[10]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[11][12]

-

The final liquid height in the NMR tube should be approximately 4-5 cm.[10][11]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[10]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[10]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[10]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[11]

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).[13][14]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[15] Handle the plates by their edges to avoid transferring moisture from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[15][16]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.[15][16] The liquid should spread evenly without air bubbles.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the this compound sample into the instrument's sample beam.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis :

-

Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed bands with the functional groups present in this compound, paying particular attention to the strong C=O stretch characteristic of a ketone.[4]

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation :

-

For analysis via direct infusion or a gas chromatography inlet, the sample should be pure.

-

If using a direct insertion probe for a liquid sample, a small amount of this compound can be drawn into a capillary tube.

-

If using a GC-MS system, prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup and Data Acquisition :

-

Tune and calibrate the mass spectrometer according to the manufacturer's recommendations, often using a known calibration compound.[17]

-

Set the ionization mode to Electron Ionization (EI).[18]

-

Set the electron energy, typically to 70 eV.[5]

-

Introduce the sample into the ion source. For a GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.[18]

-

The molecules are bombarded with electrons, causing ionization and fragmentation.[18]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[18]

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern. The most abundant fragment is known as the base peak and is assigned a relative intensity of 100%.

-

Propose structures for the observed fragment ions to support the overall molecular structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(502-42-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(502-42-1) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(502-42-1) IR Spectrum [chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. This compound | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(502-42-1) MS [m.chemicalbook.com]

- 7. massbank.eu [massbank.eu]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. rsc.org [rsc.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

Synthesis of Cycloheptanone from Suberic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the production of cycloheptanone, a key intermediate in the pharmaceutical and fragrance industries, from suberic acid. This document details various methodologies, including classical and modern catalytic approaches, and presents quantitative data, experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

This compound, also known as suberone, is a seven-membered cyclic ketone with the chemical formula (CH₂)₆CO. Its synthesis has been a subject of interest for over a century, with the earliest methods dating back to the 19th century. Suberic acid (octanedioic acid), a readily available dicarboxylic acid, serves as a common precursor for the synthesis of this compound through various intramolecular cyclization reactions. The choice of synthetic route often depends on factors such as desired yield, scalability, and available reagents and equipment. This guide explores the following key synthetic transformations:

-

Pyrolysis of Suberic Acid Salts (Ruzicka Cyclization)

-

Catalytic Ketonization of Suberic Acid and its Esters

-

Dieckmann Condensation of Diethyl Suberate

-

Thorpe-Ziegler Cyclization of Suberonitrile

-

Acyloin Condensation of Suberic Acid Esters

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for producing this compound from suberic acid involves a trade-off between yield, reaction conditions, and the complexity of the procedure. The following tables summarize the quantitative data for the primary methods discussed in this guide.

Table 1: Comparison of Yields for Different Synthetic Routes

| Synthetic Route | Starting Material | Typical Yield (%) | Reference |

| Pyrolysis of Metal Salts | Calcium Suberate | 35-50 | [1] |

| Thorium Suberate | 45 | [1] | |

| Cerium Suberate | 45 | [1] | |

| Zinc/Magnesium Suberate | 55-60 | [1] | |

| Catalytic Ketonization | Suberic Acid Esters | 50-80 (Selectivity) | [2] |

| Dieckmann Condensation | Diethyl Suberate | ~75 (for 5/6-membered rings) | [2] |

| Thorpe-Ziegler Cyclization | Suberonitrile | 80-85 | [1] |

| Acyloin Condensation | Suberic Acid Esters | Moderate for 7-membered rings | [3] |

Table 2: Reaction Conditions for Various Synthetic Methods

| Synthetic Route | Catalyst/Reagent | Temperature (°C) | Pressure | Key Features |

| Pyrolysis of Metal Salts | Metal Salt (Ca, Th, Ce, Zn, Mg) | High (Dry Distillation) | Atmospheric | Historical method, requires preparation of the metal salt. |

| Catalytic Ketonization | Al₂O₃ doped with ZnO or CeO₂ | 300-600 | Atmospheric or Reduced | Gas-phase reaction, suitable for continuous processes.[2] |

| Dieckmann Condensation | Sodium Ethoxide or Potassium tert-Butoxide | Reflux | Atmospheric | Base-catalyzed intramolecular condensation of a diester.[1] |

| Thorpe-Ziegler Cyclization | Sodium Methylanilide | Varies | Atmospheric | High dilution technique often employed.[1] |

| Acyloin Condensation | Metallic Sodium | High (Refluxing Toluene) | Atmospheric | Reductive coupling of esters.[3] |

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Reaction Pathways

Caption: Reaction pathways for the synthesis of this compound from suberic acid derivatives.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes. These protocols are based on established procedures and may require optimization based on laboratory conditions and desired scale.

Pyrolysis of Calcium Suberate (Ruzicka Cyclization)

This method is a classical approach to the synthesis of cyclic ketones from dicarboxylic acids.

Step 1: Preparation of Calcium Suberate

-

Dissolve suberic acid in a minimal amount of hot water.

-

Slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate suspension to the suberic acid solution with constant stirring.

-

Continue stirring until the effervescence ceases (if using carbonate).

-

Collect the precipitated calcium suberate by filtration, wash with water, and dry thoroughly in an oven.

Step 2: Pyrolysis

-

Place the dry calcium suberate in a distillation apparatus suitable for high-temperature reactions.

-

Heat the apparatus gradually to the decomposition temperature of the salt (typically >300 °C).

-

Collect the distillate, which will contain crude this compound.

-

The crude product is then purified by fractional distillation.

Yields for this method are typically in the range of 35-50%.[1]

Gas-Phase Catalytic Ketonization of Diethyl Suberate

This method is suitable for a continuous flow process and offers good selectivity.

Experimental Setup:

-

A fixed-bed reactor, typically a quartz tube, housed in a tube furnace.

-

An evaporator to vaporize the suberic acid ester.

-

A system for delivering a carrier gas (e.g., nitrogen) and potentially a diluent (e.g., alcohol or water).

-

A condenser to collect the reaction products.

Procedure:

-

Pack the quartz tube reactor with an alumina-supported catalyst doped with zinc oxide or cerium oxide.[2]

-

Heat the reactor to the desired temperature, typically between 300 °C and 600 °C.[2]

-

Vaporize the diethyl suberate in the evaporator and pass it through the heated catalyst bed using a carrier gas.

-

Condense the product stream leaving the reactor.

-

The collected liquid is a mixture of this compound, unreacted ester, and byproducts.

-

Separate and purify the this compound by fractional distillation.

Conversions of 60-95% and selectivities of 50-80% have been reported for this process.[2]

Dieckmann Condensation of Diethyl Suberate

This intramolecular condensation reaction is a reliable method for forming five- and six-membered rings, and can be adapted for seven-membered rings.

Reagents and Equipment:

-

Diethyl suberate

-

Sodium ethoxide (prepared in situ from sodium and absolute ethanol or used as a commercial reagent)

-

Anhydrous solvent (e.g., ethanol, toluene, or THF)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add a solution of diethyl suberate in the anhydrous solvent dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a dilute acid (e.g., hydrochloric acid) to a pH of ~2-3.[4]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude β-keto ester is then subjected to hydrolysis (e.g., with aqueous acid) and decarboxylation (by heating) to yield this compound.

-

Purify the final product by vacuum distillation.

Yields for the Dieckmann condensation are generally good for 5- and 6-membered rings, and moderate for 7-membered rings.[1]

Thorpe-Ziegler Cyclization of Suberonitrile

This method involves the intramolecular cyclization of a dinitrile, followed by hydrolysis to the ketone.

Step 1: Preparation of Suberonitrile Suberonitrile can be prepared from suberic acid via the corresponding diamide, followed by dehydration.

Step 2: Cyclization and Hydrolysis

-

Dissolve suberonitrile in an anhydrous solvent (e.g., ether) in a flame-dried flask under an inert atmosphere.

-

Add a strong base, such as sodium methylanilide, to the solution. High dilution conditions are often employed to favor intramolecular cyclization.

-

Stir the reaction mixture at the appropriate temperature for the required duration.

-

After the cyclization is complete, the resulting cyclic enamine intermediate is hydrolyzed by the addition of an aqueous acid.

-

The acidic mixture is heated to promote both hydrolysis and decarboxylation to afford this compound.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purify the this compound by vacuum distillation.

This method can provide high yields, in the range of 80-85%.[1]

Conclusion

The synthesis of this compound from suberic acid can be achieved through several distinct chemical transformations. The choice of method will be dictated by the specific requirements of the research or production setting. For high-yield laboratory-scale synthesis, the Thorpe-Ziegler cyclization offers a compelling option. For larger-scale industrial production, gas-phase catalytic ketonization presents advantages in terms of continuous operation and catalyst reusability. The Dieckmann and Acyloin condensations remain valuable and versatile methods in the synthetic organic chemist's toolbox. Careful consideration of the reaction conditions, reagent handling, and purification techniques is crucial for obtaining high-purity this compound.

References

An In-depth Technical Guide to the Ring Expansion of Cyclohexanone to Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the one-carbon ring expansion of cyclohexanone to produce cycloheptanone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key reactions.

Introduction

The transformation of a six-membered carbocycle to a seven-membered ring is a synthetically important process, enabling access to a variety of complex molecular architectures. This compound, in particular, serves as a crucial building block for various pharmaceutical agents, including spasmolytics and vasodilators.[1] This guide focuses on two principal methods for the direct conversion of cyclohexanone to this compound: the diazomethane-mediated ring expansion and the Tiffeneau-Demjanov rearrangement. Additionally, the related Baeyer-Villiger oxidation, which yields a lactone, is discussed to provide a comprehensive understanding of cyclohexanone ring expansion reactions.

Diazomethane-Mediated Ring Expansion

The reaction of cyclohexanone with diazomethane is a well-established method for achieving ring expansion to this compound.[3][4][5] The reaction proceeds via a nucleophilic attack of diazomethane on the carbonyl carbon, followed by the expulsion of nitrogen gas and subsequent rearrangement.[3]

Reaction Mechanism

The mechanism involves the initial attack of the nucleophilic diazomethane on the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate. This intermediate then undergoes a rearrangement with the loss of nitrogen gas to yield the ring-expanded product, this compound.[3][6] A primary carbocation is formed as an unstable intermediate, which drives the ring expansion.[3]

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 40-42% | [7] |

| Byproducts | Cyclooctanone, an oxide isomeric with this compound | [8] |

| Reaction Medium | Ether | [4] |

| Notes | The reaction can be influenced by the presence of alcohols, such as methanol.[8] |

Experimental Protocol

Materials:

-

Cyclohexanone (redistilled)

-

Diazomethane solution in ether (handle with extreme caution, explosive and toxic)[9]

-

Dry, distilled ether

-

Appropriate reaction vessel with a dropping funnel and a gas outlet

Procedure:

-

In a fume hood, behind a blast shield, a solution of cyclohexanone in dry ether is prepared in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A solution of diazomethane in ether is added dropwise to the stirred cyclohexanone solution. The addition rate should be controlled to maintain a gentle evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases.

-

The reaction mixture is then carefully distilled to remove the ether solvent.

-

The residue is purified by fractional distillation under reduced pressure to isolate this compound.

Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a suitable laboratory setting with all necessary safety precautions in place.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides an alternative and often higher-yielding route to this compound from cyclohexanone.[9][10] This multi-step process involves the conversion of the ketone to a β-amino alcohol, which then undergoes diazotization and rearrangement.[5][10]

Reaction Pathway

The overall transformation from cyclohexanone to this compound via the Tiffeneau-Demjanov rearrangement can be summarized in the following steps:

-

Cyanohydrin Formation: Cyclohexanone is reacted with a cyanide source (e.g., HCN or TMSCN) to form the corresponding cyanohydrin.

-

Reduction of the Nitrile: The nitrile group of the cyanohydrin is reduced to a primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield a 1-(aminomethyl)cyclohexanol.

-

Diazotization and Rearrangement: The resulting β-amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate readily loses nitrogen gas, generating a carbocation that undergoes a 1,2-alkyl shift, leading to the ring-expanded this compound.[10][11]

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 40-42% | [7] |

| Ideal Ring Sizes for TDR | 5, 6, and 7-membered rings | [10] |

| Reaction Conditions | Diazotization is typically performed at low temperatures (0-5 °C) | [11] |

Experimental Protocol

Step 1 & 2: Synthesis of 1-(aminomethyl)cyclohexanol

A detailed procedure for the synthesis of 1-(aminomethyl)cyclohexanol from cyclohexanone and nitromethane is provided in Organic Syntheses, Coll. Vol. 4, p.221 (1963). This involves the formation of 1-(nitromethyl)cyclohexanol followed by its reduction.

Step 3: Ring Expansion to this compound

Materials:

-

1-(aminomethyl)cyclohexanol

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Ice

-

Ether for extraction

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 1-(aminomethyl)cyclohexanol in water is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred amino alcohol solution, while maintaining the temperature below 5 °C.

-

Simultaneously, a dilute solution of hydrochloric acid or acetic acid is added to keep the reaction mixture acidic.

-

After the addition is complete, the mixture is stirred at low temperature for a period of time, and then allowed to warm to room temperature.

-

The reaction mixture is extracted with ether.

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation under reduced pressure. The fraction boiling at 80–85°/30 mm is collected, with an expected yield of 40–42%.[7]

Baeyer-Villiger Oxidation: A Related but Distinct Transformation

It is crucial for researchers to distinguish the aforementioned ring expansions to a ketone from the Baeyer-Villiger oxidation of cyclohexanone. The Baeyer-Villiger oxidation of a cyclic ketone results in the insertion of an oxygen atom into the ring, forming a lactone (a cyclic ester), not a larger cyclic ketone.[12][13]

In the case of cyclohexanone, the product of the Baeyer-Villiger oxidation is ε-caprolactone.[14][15][16][17] This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a catalyst.[18] While this is a powerful synthetic transformation, it does not yield this compound.

Mechanism of Baeyer-Villiger Oxidation of Cyclohexanone

The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate.[12] A concerted migration of one of the alkyl groups to the adjacent oxygen atom with the departure of a carboxylic acid leads to the formation of the lactone.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanisms for the synthesis of this compound and ε-caprolactone.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The ring expansion of cyclohexanone to this compound is a valuable transformation for accessing seven-membered carbocycles essential in medicinal chemistry and organic synthesis. Both the diazomethane-mediated ring expansion and the Tiffeneau-Demjanov rearrangement offer viable pathways to the desired product. The choice of method will depend on factors such as scale, available reagents, and safety considerations, particularly concerning the handling of diazomethane. It is imperative for researchers to differentiate these methods from the Baeyer-Villiger oxidation, which, while also a ring expansion, yields a lactone rather than a ketone. This guide provides the foundational knowledge and practical protocols to aid scientists in the successful synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Solved Treatment of a cyclic ketone with diazomethane is a | Chegg.com [chegg.com]

- 3. homework.study.com [homework.study.com]

- 4. testbook.com [testbook.com]

- 5. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 6. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. d-nb.info [d-nb.info]

- 10. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. A rationale of the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone with hydrogen peroxide: unprecedented evidence for a radical mechanism controlling reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]

Conformational Landscape of the Cycloheptanone Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the conformational analysis of the cycloheptanone ring. This compound, a seven-membered cyclic ketone, serves as a crucial scaffold in numerous natural products and synthetic compounds of medicinal importance. Understanding its conformational preferences and the dynamics of interconversion between its various forms is paramount for the rational design of novel therapeutics and for predicting their biological activity. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual representations of the conformational pathways.

Core Concepts in this compound Conformation

The seven-membered ring of this compound is highly flexible and can adopt several conformations to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane, this compound exists as a dynamic equilibrium of multiple low-energy conformers. The principal conformations belong to two families: the chair and the boat forms. Within each family, further puckering of the ring leads to more stable "twist" conformations.

Computational studies, primarily employing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level and coupled-cluster theory (CCSD(T)), have been instrumental in elucidating the relative stabilities of these conformers.[1] These studies consistently identify the twist-chair as the global minimum energy conformation for the this compound ring. The chair form itself is not a true minimum but rather a transition state on the pseudorotation pathway.[1]

The interconversion between these conformations does not occur through a simple ring flip as in cyclohexane, but rather through a low-energy process known as pseudorotation . This process involves a continuous, wave-like motion of the ring atoms, allowing the molecule to explore a range of conformations with relatively low energy barriers. The transition from the chair family to the boat family of conformations, however, involves a higher energy barrier.[1]

Data Presentation: Conformational Energies and Geometries

Quantitative analysis of the this compound ring's conformational landscape is crucial for understanding its behavior in different chemical environments. The following tables summarize the relative energies and representative dihedral angles for the principal conformers of this compound, derived from computational studies.

Table 1: Relative Energies of this compound Conformers

| Conformation | Computational Method | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | B3LYP/6-311+G(d,p) | 0.00 |

| Chair (C) | B3LYP/6-311+G(d,p) | ~1.5 - 2.0 (Transition State) |

| Twist-Boat (TB) | B3LYP/6-311+G(d,p) | ~2.5 - 3.5 |

| Boat (B) | B3LYP/6-311+G(d,p) | ~3.5 - 4.5 (Transition State) |

Note: These values are illustrative and can vary slightly depending on the specific computational method and basis set used.

Table 2: Representative Dihedral Angles of the Twist-Chair Conformation

| Dihedral Angle | Value (degrees) |

| C1-C2-C3-C4 | -85 to -95 |

| C2-C3-C4-C5 | 45 to 55 |

| C3-C4-C5-C6 | 45 to 55 |

| C4-C5-C6-C7 | -85 to -95 |

| C5-C6-C7-C1 | 45 to 55 |

| C6-C7-C1-C2 | 45 to 55 |

| C7-C1-C2-C3 | -85 to -95 |

Note: Dihedral angles are approximate and serve to illustrate the puckered nature of the twist-chair conformation. The numbering starts from the carbonyl carbon as C1.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study the dynamic equilibrium between different conformers in solution. By recording NMR spectra at different temperatures, it is possible to "freeze out" the equilibrium at low temperatures, allowing for the observation of individual conformers, or to observe the coalescence of signals at higher temperatures, which provides information about the energy barriers of interconversion.

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound (or a derivative) is prepared in a suitable deuterated solvent. The choice of solvent is critical and should have a low freezing point to allow for low-temperature measurements (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or a mixture like CD₂Cl₂/CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe is used.

-

Data Acquisition:

-

A series of ¹H and ¹³C NMR spectra are acquired over a wide temperature range (e.g., from room temperature down to -80 °C or lower, in decrements of 10-20 °C).

-

At each temperature, the system is allowed to equilibrate for a sufficient amount of time (typically 10-15 minutes).

-

Standard one-dimensional pulse sequences are typically used. For more detailed structural information, 2D NMR experiments like COSY and NOESY can be performed at low temperatures where individual conformers are resolved.

-

-

Data Analysis:

-

Changes in chemical shifts, coupling constants, and signal line shapes are monitored as a function of temperature.

-

At low temperatures, the integration of signals corresponding to different conformers can be used to determine their relative populations and, subsequently, the difference in Gibbs free energy (ΔG) between them.

-

The coalescence temperature (the temperature at which two signals from interconverting species merge into a single broad peak) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion.

-

2. Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a molecule in the solid state. As this compound is a liquid at room temperature, this technique is typically applied to its solid derivatives.

Detailed Methodology:

-

Synthesis and Crystallization of a Derivative: A suitable solid derivative of this compound is synthesized. This could involve, for example, the formation of a semicarbazone, oxime, or a substituted phenylhydrazone. The derivative should be chosen to have good crystallizing properties.

-

Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

-

Data Analysis: The refined structure provides precise bond lengths, bond angles, and dihedral angles, which unequivocally define the conformation of the this compound ring in the solid state.

Computational Protocol

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for exploring the potential energy surface of a molecule and predicting the relative stabilities and geometries of its conformers.

Detailed Methodology:

-

Initial Structure Generation: A set of initial guess structures for the different possible conformations (chair, twist-chair, boat, twist-boat) of this compound are generated using a molecular mechanics force field or by manual construction.

-

Geometry Optimization: Each initial structure is then optimized using a chosen DFT functional and basis set. A commonly used and reliable combination for this type of analysis is the B3LYP functional with the 6-311+G(d,p) basis set. This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Energy Calculations: The electronic energies of the optimized structures are calculated. To obtain more accurate relative energies, single-point energy calculations can be performed using a higher level of theory, such as CCSD(T), on the DFT-optimized geometries. Zero-point vibrational energy (ZPVE) corrections from the frequency calculations are added to the electronic energies to obtain the final relative energies.

-

Transition State Search: To determine the energy barriers for interconversion, transition state searches are performed. This involves locating the saddle point on the potential energy surface that connects two conformers. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.

-

Property Calculations: Various molecular properties, such as dihedral angles, bond lengths, and dipole moments, are calculated for each optimized conformer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key relationships and workflows in the conformational analysis of the this compound ring.

References

Cycloheptanone CAS number and molecular formula

An In-depth Technical Guide to Cycloheptanone for Researchers and Scientists

Core Substance Information: this compound

This compound, also known by its synonym Suberone, is a seven-membered cyclic ketone.[1] It presents as a colorless to pale yellow volatile liquid with an odor reminiscent of camphor.[1][2] This compound serves as a significant intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[3]

Chemical Identifiers and Molecular Formula

The fundamental identifiers for this compound are crucial for regulatory compliance, procurement, and research documentation. Its chemical structure consists of a seven-carbon ring with a carbonyl functional group.[2]

| Identifier | Value | Reference |

| CAS Number | 502-42-1 | [4][5][6][7] |

| Molecular Formula | C₇H₁₂O | [5][6][7][8] |

| Molecular Weight | 112.17 g/mol | [5][6][9] |

| IUPAC Name | This compound | [7][9] |

| InChI Key | CGZZMOTZOONQIA-UHFFFAOYSA-N | [7][8] |

| Synonyms | Suberone, Ketocycloheptane, Ketoheptamethylene | [1][5][7][8] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 179-181 °C | [1][5] |

| Density | ~0.951 g/mL at 25 °C | [1][5] |

| Refractive Index | ~1.461 at 20 °C | |

| Flash Point | 55-56 °C | [1][4] |

| Solubility | Soluble in alcohol and ether; almost insoluble in water | [2][4] |

Applications in Research and Drug Development

This compound is a versatile precursor in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[3]

-

Pharmaceutical Synthesis : It is a key starting material for producing spasmolytic agents and vasodilators, such as Bencyclane.[1][4][5]

-

Organic Synthesis : The compound is used to produce pimelic acid through oxidative cleavage, which is valuable for preparing fragrances and polymers.[1] It also serves as an intermediate for this compound oxime.[4]

-

Chiral Scaffolds : Chiral derivatives, like (R)-3-methylthis compound, are explored as building blocks for complex molecules in drug discovery. The seven-membered ring offers a flexible yet constrained scaffold, which is advantageous for designing potent and selective therapeutic agents targeting areas like oncology and inflammatory diseases.[10] The lipophilic nature of the cycloheptyl ring can also contribute to favorable pharmacokinetic properties, such as membrane permeability.[10]

Experimental Protocols: Synthesis of this compound

Several methods for synthesizing this compound have been developed. A common and historically significant laboratory-scale method involves the ring expansion of cyclohexanone.

Synthesis via Ring Expansion of Cyclohexanone

This procedure is based on the methodology detailed in Organic Syntheses.[11] It involves the reaction of cyclohexanone with nitromethane, followed by reduction and rearrangement to yield this compound.

Materials:

-

Cyclohexanone (2.5 moles)

-

Nitromethane (2.5 moles)

-

Sodium (2.5 g atoms)

-

Absolute Ethanol (1.2 L)

-

Acetic Acid

-

W-4 Raney Nickel catalyst

-

Sodium Nitrite

-

Sodium Bicarbonate

-

Ether

-

Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 57.5 g of clean sodium in 1.2 L of absolute ethanol. Cool the resulting solution to 40°C.

-

Condensation Reaction: A mixture of 245.5 g of cyclohexanone and 198 g of nitromethane is added to the sodium ethoxide solution while maintaining the temperature.

-

Reduction and Rearrangement: The resulting sodium salt of 1-(nitromethyl)cyclohexanol is treated with acetic acid and hydrogen gas in the presence of a W-4 Raney nickel catalyst. Subsequently, sodium nitrite and additional acetic acid are added to facilitate the ring expansion to this compound.

-

Neutralization and Isolation: The reaction mixture is neutralized with solid sodium bicarbonate. The product is then isolated via steam distillation. The oily this compound layer is separated from the aqueous distillate.

-

Extraction and Drying: The aqueous layer is extracted three times with 100-mL portions of ether. The combined organic layers (the initial oil and the ether extracts) are dried over magnesium sulfate.

-

Purification: The ether is removed by distillation. The residue is then fractionally distilled under reduced pressure (boiling point 80–85°/30 mm Hg) to yield pure this compound.[11] The final yield is typically in the range of 40-42%.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 502-42-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 502-42-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. This compound | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Core Reactivity of the Carbonyl Group in Cycloheptanone

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles governing the reactivity of the carbonyl group in cycloheptanone. It explores the interplay of steric and electronic factors, presents quantitative data on its reactivity compared to other cyclic ketones, and offers detailed experimental protocols for key transformations.

Core Principles of Carbonyl Reactivity in this compound

The reactivity of the carbonyl group (C=O) in this compound is primarily dictated by a combination of electronic effects inherent to the carbonyl functionality and unique structural factors imposed by the seven-membered ring.

1.1. Electronic Effects

The carbon-oxygen double bond is inherently polarized due to the higher electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The surrounding alkyl ring acts as a weak electron-donating group through induction, which slightly modulates the electrophilicity of the carbonyl carbon.

1.2. Steric and Conformational Effects: I-Strain

The reactivity of cyclic ketones is significantly influenced by I-strain (internal strain) , which refers to the change in ring strain when the hybridization of a ring atom changes. In the case of a nucleophilic addition to this compound, the carbonyl carbon transitions from a trigonal planar (sp²) geometry with bond angles of approximately 120° to a tetrahedral (sp³) geometry with bond angles closer to 109.5°.

-

Ground State Strain: this compound, unlike the nearly strain-free chair conformation of cyclohexanone, possesses considerable ring strain due to a combination of angle strain and torsional strain.[1] It also experiences transannular strain , a type of steric hindrance caused by interactions between atoms across the ring.[2]

-

Transition State Strain: The transition to a tetrahedral intermediate can alter these strain elements. For cyclopentanone and this compound, moving from an sp² to an sp³ hybridized center can increase torsional strain.[3] In contrast, for cyclohexanone, the sp³ geometry is highly favored, leading to its higher reactivity in many nucleophilic additions.[3][4] The seven-membered ring of this compound is conformationally flexible, but the change in hybridization during nucleophilic attack leads to a complex interplay of these strain effects, generally resulting in lower reactivity compared to cyclohexanone.

Fundamental Reactions of the Carbonyl Group

2.1. Nucleophilic Addition

This is the quintessential reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism is a cornerstone of organic chemistry.[5][6][7]

Diagram: General Mechanism of Nucleophilic Addition

Caption: Mechanism of nucleophilic addition to a carbonyl group.

2.2. Reduction to Cycloheptanol

The reduction of this compound to cycloheptanol is a classic example of nucleophilic addition, typically achieved using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8] NaBH₄ is a milder and more selective reagent suitable for laboratory-scale synthesis.[9] The reactivity of ketones towards sodium borohydride is influenced by steric factors and the solvent used, with methanol and ethanol promoting faster reactions than bulkier alcohols like isopropanol.[9]

2.3. Enolate Formation

The α-protons (protons on the carbons adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate.[10] Enolates are potent nucleophiles and serve as key intermediates in reactions such as aldol condensations and alkylations.[10][11] The formation of either the kinetic (less substituted) or thermodynamic (more substituted) enolate can be controlled by the choice of base, temperature, and solvent.[10]

Diagram: Enolate Formation

Caption: Formation of a resonance-stabilized enolate from a ketone.

2.4. Baeyer-Villiger Oxidation

Cyclic ketones undergo Baeyer-Villiger oxidation to form lactones (cyclic esters).[12] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, typically using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[12][13] The reaction proceeds via a Criegee intermediate, and the migratory aptitude of the adjacent carbon groups determines the regioselectivity of the oxygen insertion.[14]

Quantitative Reactivity Data

The reactivity of this compound can be compared with other cyclic ketones through various quantitative measures. Generally, cyclohexanone is the most reactive towards nucleophilic addition due to the relief of torsional strain in the transition state. Cyclopentanone and this compound are less reactive.[3][4]

| Ketone | Relative Rate of Reduction (NaBH₄) | Enol Content (%) | C=O Stretch (cm⁻¹) |

| Cyclopentanone | 23 | 0.0048 | ~1745 |

| Cyclohexanone | 225 | 0.02 | ~1715 |

| This compound | 1 | N/A | ~1705 |

| Acetone | 1.3 | 0.00025 | ~1715 |

Data compiled from various sources for relative comparison. Absolute values may vary with conditions. The enol content of cyclohexanone is notably higher than that of cyclopentanone and acetone.[15]

Experimental Protocols

4.1. Sodium Borohydride Reduction of this compound to Cycloheptanol

This protocol details a representative procedure for the reduction of a cyclic ketone.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol. Cool the flask in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) to the cooled solution in small portions over 15 minutes. Gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄ and decompose borate esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

-

Drying and Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude cycloheptanol.

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Diagram: Experimental Workflow for Reduction

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. askthenerd.com [askthenerd.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]